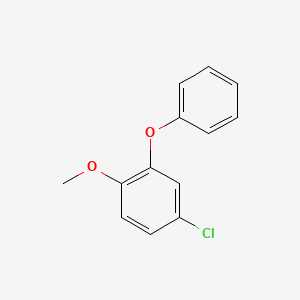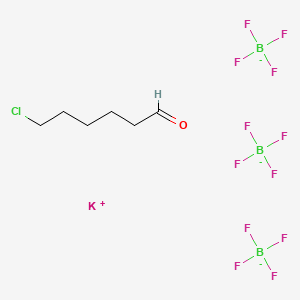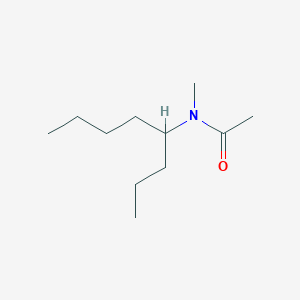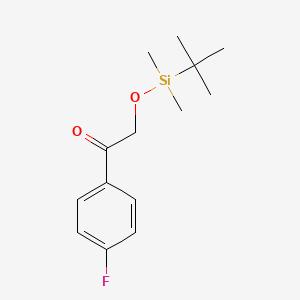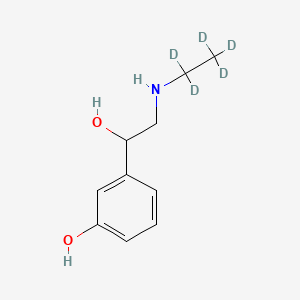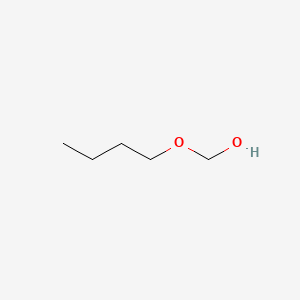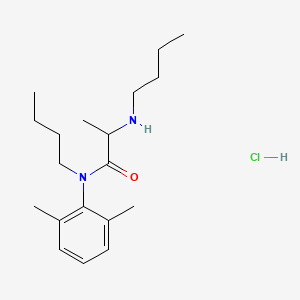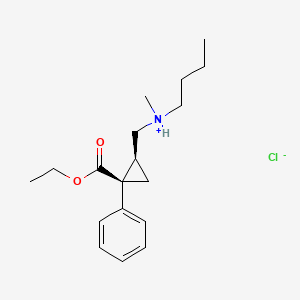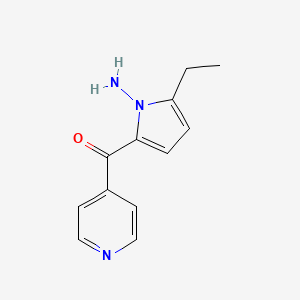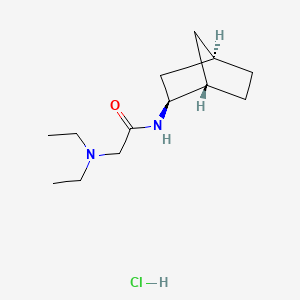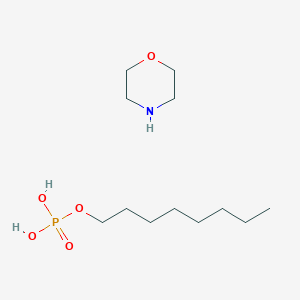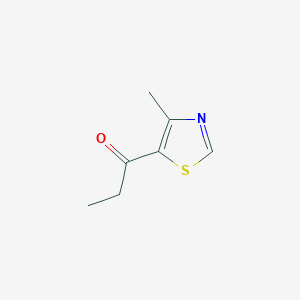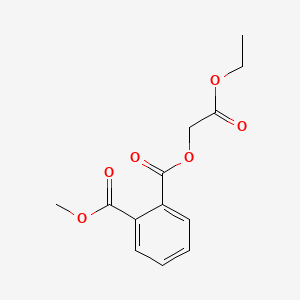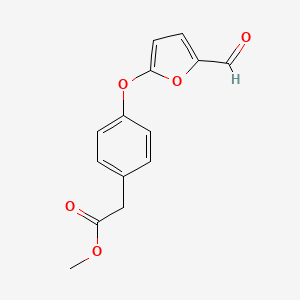
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetic acid moiety, and a furan ring with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with 4-((5-formyl-2-furanyl)oxy)-methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
Reduction: Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
- Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
- Benzeneacetic acid, 4-((5-methyl-2-furanyl)oxy)-, methyl ester.
Uniqueness
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. The formyl group allows for specific chemical transformations and interactions that are not possible with other substituents.
Properties
CAS No. |
99834-86-3 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 2-[4-(5-formylfuran-2-yl)oxyphenyl]acetate |
InChI |
InChI=1S/C14H12O5/c1-17-13(16)8-10-2-4-11(5-3-10)18-14-7-6-12(9-15)19-14/h2-7,9H,8H2,1H3 |
InChI Key |
HVYOAAMXDAPPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


